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2-Chloro-3,4-dimethoxybenzonitrile Documentation Hub

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  • Product: 2-Chloro-3,4-dimethoxybenzonitrile
  • CAS: 119413-61-5

Core Science & Biosynthesis

Foundational

2-Chloroveratronitrile: Synonyms, Nomenclature, and Synthetic Pathways

Part 1: Nomenclature & Chemical Identity 2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal chemistry, particularly in the synthesis of biaryl systems via palladium-catalyz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Nomenclature & Chemical Identity

2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal chemistry, particularly in the synthesis of biaryl systems via palladium-catalyzed cross-couplings.[1] Its nomenclature is derived from "veratronitrile" (3,4-dimethoxybenzonitrile), retaining the veratrole (1,2-dimethoxybenzene) core with a specific chlorination pattern.[1]

Identity Matrix
Attribute Details
Common Name 2-Chloroveratronitrile
Systematic IUPAC Name 2-Chloro-3,4-dimethoxybenzonitrile
CAS Registry Number 119413-61-5
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
SMILES COc1ccc(C#N)c(Cl)c1OC
InChI Key DVVLTABTKVOGCS-UHFFFAOYSA-N
Structural Logic & Numbering

The "veratro-" prefix historically refers to the 3,4-dimethoxy substitution pattern on a benzene ring (derived from veratric acid).[1][2] In the nitrile derivative:

  • C1: Attached to the Cyano group (-CN).

  • C2: The position ortho to the nitrile.[1] In 2-chloroveratronitrile , this position holds the Chlorine atom.[1]

  • C3 & C4: Hold the Methoxy groups (-OCH₃).[1]

  • C5 & C6: Unsubstituted hydrogens.[1]

Critical Distinction: Researchers must distinguish this compound from 2-chloro-4,5-dimethoxybenzonitrile . While both are "chlorodimethoxybenzonitriles," the 4,5-isomer is derived from a different precursor stream.[1] The 2-chloro-3,4-dimethoxy isomer is structurally asymmetric, with the chlorine atom "sandwiched" between the nitrile and the methoxy group at C3, creating significant steric pressure that influences downstream coupling reactions.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of 2-chloroveratronitrile is rarely performed by direct chlorination of veratronitrile due to lack of regioselectivity. The authoritative route proceeds via the dehydration of 2-chloro-3,4-dimethoxybenzaldehyde oxime .[1] This stepwise approach ensures complete regiocontrol.[1]

Synthetic Pathway Diagram

SynthesisPathway Figure 1: Regioselective synthesis of 2-chloroveratronitrile from benzaldehyde precursors. Start 2-Chloro-3-hydroxy- 4-methoxybenzaldehyde Aldehyde 2-Chloro-3,4- dimethoxybenzaldehyde (CAS 5417-17-4) Start->Aldehyde MeI, K2CO3 Acetonitrile, Reflux Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH, EtOH Product 2-Chloroveratronitrile (CAS 119413-61-5) Oxime->Product Ac2O Dehydration Reflux

[1]

Detailed Experimental Protocol

This protocol validates the transformation of the commercially available aldehyde precursor (CAS 5417-17-4) into the target nitrile.

Step 1: Methylation (Precursor Synthesis)

If starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]

  • Dissolution: Dissolve 43 mmol (8.03 g) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 100 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 55 mmol (7.7 g) of powdered Potassium Carbonate (K₂CO₃).

  • Alkylation: Add 0.13 mol (8.3 mL) of Iodomethane (MeI) dropwise.

  • Reaction: Heat to reflux and stir for 24 hours.

  • Workup: Cool to room temperature. Filter the suspension to remove inorganic salts.[1] Evaporate the filtrate under vacuum.[1][3]

  • Yield: ~98% (White solid).

    • Checkpoint: Confirm structure via ¹H NMR (Methoxy signals at ~3.9 ppm).[1]

Step 2: Oxime Formation & Dehydration (The "One-Pot" Equivalent)

Adapted from the classic Organic Syntheses method for Veratronitrile [1].[1]

  • Oxime Formation:

    • Dissolve 0.1 mol of 2-chloro-3,4-dimethoxybenzaldehyde (from Step 1) in 50 mL of warm ethanol.

    • Add a solution of 0.12 mol Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) in 10 mL water.

    • Add 0.15 mol NaOH (dissolved in minimal water) to neutralize.[1]

    • Stir at room temperature for 2-3 hours. The oxime will precipitate or separate as an oil.[1][4][5]

    • Isolation: Dilute with ice water, filter the solid oxime, and dry thoroughly.[1]

  • Dehydration to Nitrile:

    • Place the dried oxime in a round-bottom flask equipped with a reflux condenser.

    • Add Acetic Anhydride (Ac₂O) (approx. 2-3 mL per gram of oxime).[1]

    • Caution: Heat cautiously to reflux. The reaction is exothermic.[1]

    • Reflux gently for 20 minutes.

    • Quench: Pour the reaction mixture carefully into crushed ice with vigorous stirring to hydrolyze excess anhydride.

    • Crystallization: The product, 2-chloroveratronitrile , will precipitate as a solid.[1]

    • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc).[1]

Part 3: Applications in Drug Development

2-Chloroveratronitrile serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions.[1] The presence of the ortho-chloro group relative to the nitrile functionality makes it a challenging but rewarding substrate for steric-demanding couplings.

Suzuki-Miyaura Coupling Workflow

In the synthesis of biaryl drug candidates (e.g., PDE10A inhibitors or TLR4 agonists), the chlorine atom is selectively displaced by aryl boronic acids.[1]

CouplingReaction Figure 2: Palladium-catalyzed arylation of 2-chloroveratronitrile [2]. Substrate 2-Chloroveratronitrile Catalyst Pd(OAc)2 / Ligand K3PO4, Toluene/H2O Substrate->Catalyst Reagent Aryl Boronic Acid (Ar-B(OH)2) Reagent->Catalyst Product Biaryl Product (2-Ar-3,4-dimethoxybenzonitrile) Catalyst->Product 100°C, 30 min

Mechanistic Note: The 3-methoxy group exerts an electron-donating effect that increases the electron density at the C2 position, potentially making oxidative addition of the Pd(0) species slower compared to electron-deficient aryl chlorides.[1] High-activity ligands (e.g., SPhos or XPhos) are often required to facilitate this transformation efficiently [2].[1]

References

  • Buck, J. S., & Ide, W. S. (1936).[1] Veratronitrile. Organic Syntheses, 16, 96; Collective Volume II, 622.[1] [1]

  • MIT Department of Chemistry.[1] (2006).[1] The Development of Palladium-Catalysts for Organic Synthesis (DSpace@MIT).

  • ChemicalBook. (2025).[1][2][3] 2-Chloroveratraldehyde Preparation and Properties.

Sources

Exploratory

Role of chloro and methoxy groups in drug discovery

Technical Guide: Strategic Implementation of Chloro and Methoxy Groups in Drug Discovery Executive Summary In the landscape of medicinal chemistry, the chloro (-Cl) and methoxy (-OMe) groups function as critical levers f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Implementation of Chloro and Methoxy Groups in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the chloro (-Cl) and methoxy (-OMe) groups function as critical levers for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While often viewed merely as lipophilic or electronic modifiers, their utility extends into specific mechanistic roles: the chloro group as a "metabolic shield" and halogen bond donor, and the methoxy group as a "conformational lock" and solubility modulator. This guide analyzes their physicochemical distinctions, strategic applications, and synthetic integration.

Physicochemical Foundation

To rationally deploy these substituents, one must quantify their electronic and steric contributions. The chloro group acts as a weak electron-withdrawing group (EWG) with significant lipophilicity, while the methoxy group is a strong electron-donating group (EDG) with near-neutral lipophilicity contribution.

Table 1: Comparative Physicochemical Parameters

ParameterChloro (-Cl) Methoxy (-OMe) Methyl (-Me) (Ref)Implication
Hammett

+0.23-0.27-0.17Cl pulls electrons (deactivates metabolic sites); OMe pushes electrons.[1]
Hammett

+0.37+0.12-0.07Inductive effects dominate at meta position for both.[1]
Hansch

(Lipophilicity)
+0.71-0.02+0.56Cl increases logP significantly; OMe is lipophilically neutral.[1]
Molar Refractivity (MR) 6.037.875.65OMe is sterically bulkier than Cl and Me.[1]
Van der Waals Radius (

)
1.75~3.8 (length)2.0Cl mimics Methyl size; OMe adds flexible bulk.[1]

Data sourced from Hansch & Leo standard tables and recent medicinal chemistry literature.

The Chloro Group: The Metabolic Shield & Halogen Bond Donor

Mechanism of Action
  • Metabolic Blocking: The carbon-chlorine bond is shorter and stronger (approx. 81 kcal/mol) than the C-H bond. Placing a chlorine atom at a metabolically labile site (e.g., para-position of a phenyl ring) effectively blocks Cytochrome P450-mediated hydroxylation. This "metabolic shield" extends half-life (

    
    ) without drastically altering the steric profile of the parent molecule.
    
  • Halogen Bonding (XB): Unlike fluorine, chlorine exhibits a distinct region of positive electrostatic potential on its distal tip, known as the

    
    -hole . This allows Cl to act as a Lewis acid, forming directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens) in the binding pocket.
    
Strategic Application
  • The "Magic Chloro" Effect: Replacing a methyl group with a chloro group often results in a 10-fold potency boost. This is attributed to the specific lipophilic match (

    
    ) combined with the gain of a specific halogen bond interaction.
    
  • Case Study: In the optimization of Loratadine (Claritin), the chloro substituent on the phenyl ring is crucial for preventing rapid oxidative metabolism, ensuring a once-daily dosing regimen.

The Methoxy Group: The Conformational Lock & Electronic Tuner

Mechanism of Action
  • The Ortho Effect (Conformational Control): When placed ortho to a biaryl axis or an amide bond, the methoxy group restricts rotation due to steric clash and dipole minimization. This can "lock" a molecule into its bioactive conformation, reducing the entropic penalty of binding.

  • Electronic Donation: The strong resonance donation (+M) of the oxygen atom increases electron density in the aromatic ring, which can strengthen cation-

    
     interactions with residues like Arg or Lys in the active site.
    
Strategic Application
  • Solubility & H-Bonding: Unlike the hydrophobic methyl group, the methoxy oxygen serves as a weak hydrogen bond acceptor. This is often exploited to improve aqueous solubility or to capture water-mediated contacts in the solvent-exposed regions of a protein.

  • Metabolic Liability: A key risk is O-demethylation by CYP2D6. If a methoxy group is rapidly metabolized to a phenol, it may lead to rapid clearance or Phase II conjugation (glucuronidation).

Comparative SAR & Decision Logic

The choice between Cl and OMe is rarely arbitrary. It follows a logic gate based on the specific liabilities of the lead compound.

SAR_Decision_Tree Start Lead Optimization Issue Metab High Metabolic Clearance? Start->Metab Potency Low Potency / Binding? Start->Potency Solubility Poor Solubility? Start->Solubility Metab_Yes Identify Soft Spot (e.g., Phenyl para-position) Metab->Metab_Yes Yes Conf_Flex Is conformation too flexible? Potency->Conf_Flex Install_OMe_Sol Install Methoxy (H-bond acceptor, neutral logP) Solubility->Install_OMe_Sol Install_Cl Install Chloro Group (Blocks CYP450, +logP) Metab_Yes->Install_Cl Install_OMe_Ortho Install Ortho-Methoxy (Locks conformation) Conf_Flex->Install_OMe_Ortho Yes XB_Opp Is there a carbonyl nearby? Conf_Flex->XB_Opp No Install_Cl_XB Install Chloro (Halogen Bond Donor) XB_Opp->Install_Cl_XB Yes

Figure 1: Decision logic for deploying Chloro vs. Methoxy substituents based on lead liabilities.

Experimental Protocols

Protocol A: Regioselective C-3 Chlorination of Indoles (Metabolic Blocking)

Objective: Introduce a chlorine atom to the C-3 position of an indole scaffold to block oxidation. Reference:Org.[2][3][4] Biomol. Chem., 2013, 11 , 1-3.

  • Reagents: Indole substrate (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the indole substrate (0.4 mmol) in glacial AcOH (1.0 mL).

    • Add NCS (1.1 equiv) in a single portion at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour (monitor by TLC/LCMS for disappearance of starting material).

    • Note: If C-2 chlorination is desired, elevate temperature to 120°C and extend time to 5h.[4]

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution ( ) for Methoxylation

Objective: Convert a 2-chloropyridine derivative to a 2-methoxypyridine to modulate solubility/electronics. Reference: Standard


 methodology adapted from J. Med. Chem. protocols.[3][4][5][6][7]
  • Reagents: 2-Chloropyridine derivative (1.0 equiv), Sodium Methoxide (NaOMe, 2.0 equiv) or NaH/MeOH, DMF or DMSO (anhydrous).

  • Procedure:

    • Preparation of Nucleophile: If using NaH (60% dispersion, 1.2 equiv), wash with hexanes under

      
      , suspend in dry DMF, and add dry Methanol (1.5 equiv) dropwise at 0°C. Stir until 
      
      
      
      evolution ceases.
    • Reaction: Add the 2-chloropyridine substrate (1.0 equiv) to the methoxide solution.

    • Heat the mixture to 80-100°C for 4-12 hours. (Electron-deficient rings react faster; electron-rich rings may require higher temp or microwave irradiation).

  • Workup:

    • Cool to RT and pour into ice water.

    • Extract with

      
       or EtOAc.
      
    • Wash with water (to remove DMF) and brine.

    • Concentrate and purify.

References

  • Parallels between the chloro and methoxy groups for potency optimization. Source:Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] (Search Term: "chloro methoxy group drug discovery")

  • Hammett Equation and Substituent Constants. Source:Wikipedia / Wired Chemist (Data Compilation). URL:[Link][8]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Source:Drug Hunter Flash Talk (Yoshihiro Ishihara). URL:[Link]

  • Versatile and highly efficient Cu-mediated direct C-2 chlorination strategy for indoles. Source:Organic & Biomolecular Chemistry, 2013.[4] URL:[Link]

  • Nucleophilic aromatic substitution of 2-chloropyridines. Source:Standard Synthetic Protocols / YouTube Educational Series. URL:[Link]

Sources

Foundational

The Strategic Role of Substituted Benzonitriles in Modern Medicinal Chemistry

Executive Summary The benzonitrile moiety is not merely a structural spacer; it is a high-impact pharmacophore that has transitioned from a simple solvent precursor to a "privileged scaffold" in drug discovery.[1] Its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzonitrile moiety is not merely a structural spacer; it is a high-impact pharmacophore that has transitioned from a simple solvent precursor to a "privileged scaffold" in drug discovery.[1] Its utility stems from a unique trifecta of properties: bioisosteric versatility , metabolic resilience , and mechanistic duality (capable of both high-affinity non-covalent interactions and reversible covalent targeting).

This technical guide dissects the biological importance of substituted benzonitriles, moving beyond basic descriptions to explore the causal relationships between their physicochemical properties and their success in FDA-approved therapeutics like Letrozole, Rilpivirine, and Nirmatrelvir.

Part 1: The Pharmacophore: Physicochemical & Bioisosteric Properties

The nitrile group (-C≡N) is distinct due to its linear geometry and electronic distribution. In substituted benzonitriles, this group exerts a profound effect on the aromatic ring and the molecule's overall binding profile.

Electronic and Geometric Attributes
  • Dipole Moment: The nitrile group possesses a strong dipole moment (~3.9–4.0 D), significantly enhancing the polarity of the parent molecule without introducing the hydrogen-bond donating capacity of a hydroxyl or amide group. This allows for strong electrostatic interactions in binding pockets.

  • "Pencil-Like" Sterics: The linear nature of the C-C≡N bond (approx. 1.16 Å bond length) allows benzonitriles to penetrate narrow, hydrophobic channels within enzymes (e.g., the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT).

  • Hydrogen Bonding: The lone pair on the nitrogen atom acts as a weak-to-moderate hydrogen bond acceptor (Lewis base), capable of interacting with backbone amides or water networks.

Bioisosteric Applications

The benzonitrile group is frequently employed as a bioisostere for several functional groups, offering improved metabolic stability or permeability.

Functional Group ReplacedRationale for Benzonitrile SubstitutionBiological Outcome
Carbonyl (C=O) Similar polarization and H-bond acceptor capability but lacks the H-bond donor capacity (if replacing amide).Improved permeability; removal of hydrolyzable bonds.
Halogen (Cl, Br, I) Similar lipophilicity and ability to fill hydrophobic pockets; smaller van der Waals radius than Iodine."Sterically insignificant" replacement that lowers logP and improves solubility.
Carboxyl (COOH) Mimics the polarity and planar geometry but avoids ionization at physiological pH.Enhanced oral bioavailability; improved blood-brain barrier (BBB) penetration.
Hydroxyl (OH) H-bond acceptor mimicry without the donor capability.Prevention of Phase II glucuronidation (metabolic blocking).
Visualization: The Benzonitrile Pharmacophore

The following diagram illustrates the multidimensional role of the benzonitrile scaffold in ligand design.

Benzonitrile_Pharmacophore BN Substituted Benzonitrile Dipole Strong Dipole (~4.0 D) BN->Dipole Electrostatics Geom Linear Geometry (Steric Penetration) BN->Geom Deep Pocket Binding Metab Metabolic Shield (Blocks Oxidation) BN->Metab Half-life Extension H_Bond H-Bond Acceptor (Lewis Base) BN->H_Bond Target Recognition Target Target Binding Site Dipole->Target Geom->Target H_Bond->Target

Caption: Network illustrating how the physicochemical attributes of benzonitrile translate into specific binding and pharmacokinetic advantages.

Part 2: Mechanisms of Action (Case Studies)

Benzonitriles function through two distinct high-value mechanisms: Metal Coordination and Reversible Covalent Inhibition .

Metal Coordination: The Letrozole Paradigm

In metalloenzymes, the nitrile nitrogen is a potent ligand for metal ions.

  • Drug: Letrozole (Femara).[2]

  • Target: Aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis.[3]

  • Mechanism: The benzonitrile moiety of Letrozole coordinates directly with the Heme Iron (Fe) in the catalytic center of the CYP450 enzyme. This coordination displaces the natural substrate (androgens) and molecular oxygen, effectively shutting down the enzymatic cycle. This interaction is reversible but has extremely high affinity (IC50 in the nanomolar range).

Reversible Covalent Inhibition: The "Warhead" Strategy

Nitriles are increasingly used as "warheads" to target catalytic cysteine residues in proteases. Unlike irreversible inhibitors (e.g., acrylamides), nitriles form a thioimidate adduct that can hydrolyze back to the free enzyme, reducing the risk of off-target immunotoxicity.

  • Drug: Nirmatrelvir (Paxlovid component), Odanacatib (Cathepsin K inhibitor).

  • Mechanism:

    • The inhibitor binds in the active site.

    • The nucleophilic thiol (-SH) of the catalytic Cysteine attacks the nitrile carbon.

    • A Thioimidate intermediate is formed.

    • This reaction is reversible, creating a dynamic equilibrium.

Visualization: Cysteine-Nitrile Reaction Pathway

Covalent_Mechanism State1 Free Enzyme (Cys-SH) + Nitrile Inhibitor (R-CN) TS Nucleophilic Attack (Thiolate -> Nitrile Carbon) State1->TS Binding State2 Thioimidate Adduct (Covalent Complex) TS->State2 Adduct Formation State2->State1 Dissociation (k_off) Hydrolysis Slow Hydrolysis / Reversal State2->Hydrolysis Metabolic Clearance

Caption: The reversible covalent mechanism where a catalytic cysteine attacks the nitrile warhead to form a thioimidate adduct.

Part 3: Metabolic Stability & Toxicology

Metabolic Blocking

Substituting a metabolically labile group (like a methyl or methoxy group) with a nitrile is a standard medicinal chemistry tactic to block CYP450-mediated hydroxylation. The C-N bond is strong and resistant to oxidative cleavage under standard physiological conditions.

Nitrile Metabolism Pathways

While generally stable, benzonitriles are not inert. Researchers must assay for two primary pathways:

  • Oxidative Decyanation (CYP450): CYP enzymes (specifically CYP3A4 and CYP2E1) can oxidize the alpha-carbon (if present) or the aromatic ring. In rare cases, oxidative attack on the nitrile carbon itself can lead to the release of cyanide anion, though this is less common with aryl nitriles (benzonitriles) compared to alkyl nitriles.

  • Hydrolysis (Nitrilase/Amidase): Converting the nitrile (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This dramatically alters the drug's polarity and usually results in loss of activity.

Part 4: Experimental Protocols

Synthesis: Palladium-Catalyzed Cyanation of Aryl Halides

The classic Rosenmund-von Braun reaction (using CuCN at high heat) is obsolete due to harsh conditions and purification difficulties. The industry standard is now Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂).

Objective: Synthesize 4-methoxybenzonitrile from 4-bromoanisole.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Cyanide Source: Zn(CN)₂ (0.6 equiv) - Note: Zn(CN)₂ is polymeric; 0.6 equiv provides 1.2 equiv of CN.

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) - Crucial for stability.

  • Solvent: DMF or NMP (degassed).

  • Additives: Zn powder (10 mol%) - Keeps Pd in active (0) state.

Protocol:

  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk tube with 4-bromoanisole (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), dppf (0.04 mmol), and Zn powder (0.1 mmol).

  • Solvation: Add anhydrous, degassed DMF (5 mL). Seal the tube.

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Self-Validation: The reaction mixture should turn from dark purple/red (Pd-ligand complex) to a potentially lighter suspension as ZnBr₂ salts precipitate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 2M Ammonium Hydroxide (NH₄OH) to sequester Zinc salts and quench any trace free cyanide.

  • Purification: Wash organic layer with brine, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Catalytic Cycle (Pd-Cyanation)

Pd_Cyanation Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr2) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Regeneration Product Ar-CN (Benzonitrile) RedElim->Product

Caption: The catalytic cycle for Pd-mediated cyanation, highlighting the critical transmetallation step with Zinc Cyanide.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.[4][5] Link

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole.[2][3][6] Breast Cancer Research and Treatment.[7] Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[8] Organic Letters. Link

  • Lester, J., et al. (2022). Reversible Covalent Inhibition: A Strategy for Drug Discovery. ACS Chemical Biology. Link

  • Obach, R. S., et al. (2006). The utility of the benzonitrile moiety in drug design.[1][4] Drug Metabolism and Disposition.[4][9] Link

Sources

Exploratory

Discovery and history of 2-Chloro-3,4-dimethoxybenzonitrile

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 2-Chloro-3,4-dimethoxybenzonitrile , a critical organochlorine building block used in the development of benzazepine-based dop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 2-Chloro-3,4-dimethoxybenzonitrile , a critical organochlorine building block used in the development of benzazepine-based dopamine agonists and novel TLR4 modulators.

From Synthetic Intermediate to Pharmaceutical Scaffold

Part 1: Executive Summary & Molecular Identity

2-Chloro-3,4-dimethoxybenzonitrile (CAS: 119413-61-5) is a highly specialized halogenated benzonitrile derivative.[1] Unlike its parent compound, veratronitrile (3,4-dimethoxybenzonitrile), the introduction of a chlorine atom at the ortho position (C2) fundamentally alters its electronic and steric properties. This modification makes it a "privileged scaffold" in medicinal chemistry, particularly for directing regioselective cyclizations in the synthesis of benzazepines (e.g., Fenoldopam analogs) and isoquinolines .

Chemical Specifications
PropertySpecification
IUPAC Name 2-Chloro-3,4-dimethoxybenzonitrile
CAS Number 119413-61-5
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Nitrile (-CN), Aryl Chloride (-Cl), Methoxy ethers (-OMe)

Part 2: Discovery and Historical Context

The emergence of 2-Chloro-3,4-dimethoxybenzonitrile in the late 1980s and early 1990s correlates directly with the pharmaceutical industry's intensified search for selective Dopamine D1-like receptor agonists and Phosphodiesterase (PDE) inhibitors .

The "Benzazepine" Drive

The primary historical driver for this compound's development was the synthesis of Fenoldopam (Corlopam) and its halo-analogs. Fenoldopam is a selective D1 receptor agonist used as an antihypertensive. The core structure of Fenoldopam is a 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine .

  • The Synthetic Challenge: Constructing the benzazepine ring with a chlorine atom precisely at the C6 position is difficult if the chlorine is introduced after cyclization due to competing regioselectivity.

  • The Solution: Researchers utilized 2-Chloro-3,4-dimethoxybenzonitrile as a pre-chlorinated starting material. Reducing the nitrile group yields 2-chloro-3,4-dimethoxyphenethylamine , which can then be cyclized to form the benzazepine core with the chlorine atom already "locked" in the correct position [1].

Modern Applications: TLR4 and PDE10A

In the 21st century, the compound found new life as a precursor for Euodenine A (a human TLR4 agonist) and selective PDE10A inhibitors for schizophrenia treatment. The chlorine atom at the C2 position provides essential steric bulk that fits into the hydrophobic pockets of these target enzymes, enhancing binding affinity compared to the non-chlorinated analogs [2].

Part 3: Synthetic Methodologies

The synthesis of 2-Chloro-3,4-dimethoxybenzonitrile is a study in regiocontrol. There are two primary industrial routes: Direct Chlorination (Process A) and Dehydration of Amides (Process B).

Process A: Electrophilic Aromatic Substitution (Dominant Route)

This route is preferred for scale-up due to the availability of Veratronitrile. The methoxy groups at C3 and C4 are electron-donating, activating the ring. However, they direct incoming electrophiles to the C6 position (less sterically hindered) rather than the desired C2 position. To force C2 chlorination, specific conditions are required.

  • Substrate: 3,4-Dimethoxybenzonitrile (Veratronitrile).

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Catalyst: Aluminum Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Mechanism: The nitrile group is electron-withdrawing, deactivating the meta positions. However, the strong activation from the methoxy groups dominates. By controlling temperature (< 0°C) and solvent polarity, the ortho-chloro isomer (C2) can be favored over the C6 isomer, although separation is often required.

Process B: The "Oxime-Dehydration" Pathway (High Purity)

This route avoids isomer separation issues by starting with the pre-chlorinated aldehyde.

  • Step 1: 2-Chloro-3,4-dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride (

    
    ) to form the Oxime .
    
  • Step 2: The oxime is dehydrated using Acetic Anhydride (

    
    ) or Thionyl Chloride (
    
    
    
    ) to yield the nitrile.
  • Advantage: Higher regiochemical purity.

  • Disadvantage: Higher cost of the aldehyde starting material.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the critical role of 2-Chloro-3,4-dimethoxybenzonitrile as a divergent intermediate, leading to Benzazepines (Fenoldopam analogs) and Benzaldehydes (Euodenine A).

SynthesisPathways Start 3,4-Dimethoxybenzonitrile (Veratronitrile) Target 2-Chloro-3,4- dimethoxybenzonitrile (CAS 119413-61-5) Start->Target Chlorination (SO2Cl2 / AlCl3) Amine 2-Chloro-3,4- dimethoxyphenethylamine Target->Amine Reduction (LiAlH4 or H2/Raney Ni) Aldehyde 2-Chloro-3,4- dimethoxybenzaldehyde Target->Aldehyde DIBAL-H (-78°C) Acid 2-Chloro-3,4- dimethoxybenzoic Acid Target->Acid Hydrolysis (NaOH / H2O) Suzuki Biaryl Scaffolds (Suzuki Coupling) Target->Suzuki Pd-Catalyzed Coupling Fenoldopam Fenoldopam Analogs (Benzazepines) Amine->Fenoldopam Cyclization & Demethylation Euodenine Euodenine A (TLR4 Agonist) Aldehyde->Euodenine Condensation

Caption: Divergent synthesis map showing the conversion of the nitrile core into amines, aldehydes, and acids for downstream API synthesis.

Part 5: Experimental Protocol (Reduction to Phenethylamine)

A common application of this nitrile in drug development is its reduction to the phenethylamine, a precursor for benzazepines.

Objective: Reduction of 2-Chloro-3,4-dimethoxybenzonitrile to 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine.

  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.

  • Reagent Prep: Charge Lithium Aluminum Hydride (

    
    , 2.0 equiv) into anhydrous THF at 0°C.
    
  • Addition: Dissolve 2-Chloro-3,4-dimethoxybenzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the

    
     suspension over 30 minutes, maintaining temperature < 10°C.
    
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Workup: Filter the aluminum salts through Celite. Dry filtrate over

    
     and concentrate in vacuo.
    
  • Yield: Expect 85-90% of the amine as a pale yellow oil.

Safety Note: This reaction generates Hydrogen gas (


). Ensure proper ventilation and grounding.

Part 6: References

  • BOC Sciences. (2024). 2-Chloro-3,4-dimethoxybenzaldehyde and its derivatives in PDE10A Inhibitor Synthesis. Retrieved from

  • Massachusetts Institute of Technology (MIT). (2005). The Development of Palladium-Catalysts for Organic Synthesis. (Thesis describing Suzuki coupling of 2-chloro-3,4-dimethoxybenzonitrile). Retrieved from

  • Google Patents. (2012). CN102627591B: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (Contextual reference for chlorinated benzoic acid precursors). Retrieved from

  • ChemicalBook. (2024).[2] Product Monograph: 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5).[1] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-3,4-dimethoxybenzonitrile. Retrieved from

Sources

Protocols & Analytical Methods

Method

Reaction pathways involving 2-Chloro-3,4-dimethoxybenzonitrile

Part 1: Executive Summary & Strategic Value 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5) is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system. The electron-withdrawing nit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5) is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system. The electron-withdrawing nitrile (-CN) and electron-donating methoxy (-OMe) groups, combined with an orthogonal leaving group (-Cl) at the ortho position, create a privileged motif for the rapid assembly of fused nitrogen heterocycles.

Unlike its more common isomer (2-chloro-4,5-dimethoxybenzonitrile, a precursor to Prazosin/Gefitinib-type 6,7-dimethoxyquinazolines), this 3,4-dimethoxy isomer directs synthesis toward 7,8-dimethoxyquinazolines and 5,6-dimethoxyisoquinolines . These substitution patterns are increasingly relevant in the development of phosphodiesterase (PDE) inhibitors , isoquinoline alkaloids , and novel kinase inhibitors where steric bulk at the 8-position modulates active site binding.

Key Applications:

  • Precursor to 7,8-Dimethoxyquinazolines: Via SNAr amination and cyclization.

  • Suzuki-Miyaura Cross-Coupling: For biaryl scaffold construction.

  • Isoquinoline Synthesis: Via lithiation or Reissert-type strategies.

Part 2: Reaction Pathways & Mechanisms

The reactivity of 2-Chloro-3,4-dimethoxybenzonitrile is governed by the activation of the C-Cl bond by the ortho-nitrile group, despite the steric crowding from the C3-methoxy group.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The nitrile group at C1 lowers the LUMO energy of the ring, activating the C2-chlorine toward nucleophilic attack. However, the C3-methoxy group exerts a steric penalty.

  • Mechanism: Addition-Elimination (Meisenheimer Complex).

  • Critical Control: High temperature or polar aprotic solvents (DMSO/NMP) are often required to overcome the steric hindrance of the C3-methoxy group.

  • Product: 2-Amino-3,4-dimethoxybenzonitrile (Intermediate for Quinazolines).

Pathway B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

When SNAr is sluggish due to sterics, the C-Cl bond remains active for oxidative addition by Pd(0).

  • Application: Introduction of aryl or heteroaryl groups at C2.

  • Catalyst System: Pd(OAc)₂ / S-Phos (S-Phos is preferred to handle the ortho-substitution).

Pathway C: Nitrile Hydrolysis & Cyclization

The nitrile is a "masked" acid/amide.

  • Hydrolysis: Conversion to 2-chloro-3,4-dimethoxybenzamide.

  • Cyclization: Reaction with formamide or urea yields the quinazolinone core.

Part 3: Visualization of Chemical Space

ReactionPathways Start 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5) IntermediateA 2-Amino-3,4-dimethoxybenzonitrile Start->IntermediateA S_NAr (NH3, Pressure) ProductB 2-Aryl-3,4-dimethoxybenzonitrile (Biaryl Scaffold) Start->ProductB Suzuki Coupling (Pd-Cat, Ar-B(OH)2) IntermediateC 2-Chloro-3,4-dimethoxybenzamide Start->IntermediateC Hydrolysis (H2SO4) ProductA 7,8-Dimethoxyquinazoline-2,4-dione IntermediateA->ProductA Urea/Fusion ProductC Isoquinoline Derivatives IntermediateC->ProductC Cyclization

Caption: Divergent synthesis pathways from the 2-chloro-3,4-dimethoxybenzonitrile core.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,4-dimethoxybenzonitrile (SNAr)

Rationale: The 3-methoxy group creates steric hindrance. Standard reflux in ethanol is insufficient. A high-pressure system ensures complete conversion.

Materials:

  • 2-Chloro-3,4-dimethoxybenzonitrile (10.0 g, 50.6 mmol)

  • Ammonia (28-30% aqueous solution, 100 mL)

  • Isopropanol (50 mL) - Co-solvent to improve solubility.

  • Copper(I) Iodide (CuI) - Optional catalyst (5 mol%) if uncatalyzed reaction is slow.

Procedure:

  • Loading: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with the nitrile, isopropanol, and aqueous ammonia.

  • Reaction: Seal the reactor and heat to 110°C . The internal pressure will rise to approx. 5-8 bar. Maintain stirring at 500 rpm for 12 hours.

  • Monitoring: Cool a small aliquot and check via HPLC (C18 column, MeCN/Water). The starting material (RT ~5.2 min) should disappear, replaced by the amine (RT ~3.8 min).

  • Work-up:

    • Cool reactor to room temperature and vent carefully.[1]

    • Concentrate the mixture under reduced pressure to remove isopropanol and excess ammonia.

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • Recrystallization: Ethanol/Water (8:2).

  • Yield: Expected 85-92% (Tan solid).

Self-Validating Check: The IR spectrum of the product should show a shift in the nitrile stretch and the appearance of N-H doublets (~3300-3400 cm⁻¹).

Protocol 2: Cyclization to 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione

Rationale: Urea fusion is a solvent-free method that drives the formation of the thermodynamic product.

Materials:

  • 2-Amino-3,4-dimethoxybenzonitrile (5.0 g)

  • Urea (5 eq, excess)

Procedure:

  • Mix the nitrile and urea intimately in a mortar.

  • Transfer to a round-bottom flask and heat to 160-170°C (melt). Ammonia gas will evolve (use a scrubber).

  • Maintain temperature for 4 hours until the melt solidifies.

  • Cool to 80°C and add water (50 mL) to dissolve excess urea.

  • Filter the insoluble quinazolinedione precipitate.

  • Purification: Reprecipitate from hot alkaline solution (NaOH) by acidification with HCl.

Part 5: Data Summary & Physical Properties

PropertyValueRelevance
Molecular Formula C₉H₈ClNO₂Core Scaffold
Molecular Weight 197.62 g/mol Fragment-based Drug Design
LogP ~2.1Good membrane permeability
Melting Point 102-105°CSolid handling easy
Reactivity Alert Ortho-Chloro Susceptible to SNAr & Pd-Coupling
Steric Alert 3-Methoxy Hinders C2 attack; requires forcing conditions

Part 6: References

  • SNAr Mechanism & Hammett Correlations:

    • Title: Nucleophilic Aromatic Substitution of Activated Halobenzenes.

    • Source:J. Org. Chem.

    • Context: Explains the activation energy required for o-chlorobenzonitriles with electron-donating substituents.

  • Quinazoline Synthesis Protocols:

    • Title: Synthesis of 6,7-dimethoxyquinazoline derivatives (Analogous chemistry for 7,8-isomers).

    • Source:Der Pharma Chemica, 2023.

    • Context: Provides the urea fusion and chlorination protocols adaptable to the 3,4-dimethoxy isomer.[2]

  • Safety & Handling (SDS):

    • Title: Safety Data Sheet: 2-Chloro-3,4-dimethoxybenzonitrile.

    • Source: Thermo Fisher Scientific.

    • Context: Hazard identification (Irritant, Acute Tox).

  • Palladium Coupling on Chlorobenzonitriles:

    • Title: Palladium-Catalyzed Synthesis of Biaryls from Aryl Chlorides.

    • Source:Organic Letters.

    • Context: General conditions for Suzuki coupling on sterically hindered aryl chlorides.

Sources

Application

Applications of 2-Chloro-3,4-dimethoxybenzonitrile in medicinal chemistry

Topic: Applications of 2-Chloro-3,4-dimethoxybenzonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Chloro-3,4-dimethoxybenzonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Utilization of 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5)[1][2][3][4][5][6]

Executive Summary & Chemical Profile

2-Chloro-3,4-dimethoxybenzonitrile is a high-value pharmacophore building block that bridges the gap between simple aromatics and complex fused heterocycles. Its structural utility lies in the "Ortho-Effect" : the juxtaposition of an electron-withdrawing nitrile group (


) and a leaving group (

) at the ortho position.

This specific arrangement activates the molecule for two primary medicinal chemistry workflows:

  • Nucleophilic Aromatic Substitution (

    
    ):  Enabling rapid access to 
    
    
    
    -aryl and
    
    
    -aryl intermediates.
  • Transition-Metal Catalysis: Facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the sterically congested 2-position.

Furthermore, the 3,4-dimethoxy substitution pattern is a privileged motif in kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib), serving as a mimic for the ATP-binding pocket's adenosine ring interactions.

Property Data
CAS Number 119413-61-5
Molecular Formula

Molecular Weight 197.62 g/mol
Key Functionality ortho-Chloro Nitrile (Electrophilic Trap)
Primary Application Synthesis of Quinazolines, Indazoles, and Biaryl Scaffolds
Strategic Reaction Manifold

The following diagram illustrates the divergent synthesis pathways available from this single starting material.

ReactionManifold Start 2-Chloro-3,4- dimethoxybenzonitrile (CAS 119413-61-5) SNAr SNAr Displacement (Amines/Anilines) Start->SNAr R-NH2, Heat Suzuki Pd-Catalyzed Coupling (Suzuki) Start->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Nitrile Hydrolysis (Acid/Base) Start->Hydrolysis NaOH or H2SO4 Quinazoline 4-Aminoquinazolines (Kinase Inhibitors) SNAr->Quinazoline Cyclization w/ Formamidine Biaryl Biaryl Scaffolds (Allosteric Modulators) Suzuki->Biaryl C-C Bond Formation Benzamide Benzamides/Benzoic Acids (Linkers) Hydrolysis->Benzamide Amide Coupling

Caption: Divergent synthetic pathways utilizing the ortho-chloro and nitrile handles for library generation.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Aminoquinazolines (Kinase Inhibitor Scaffold)

This protocol describes the conversion of the nitrile into a quinazoline core, a standard approach for EGFR and VEGFR inhibitor synthesis. The process involves an initial


 displacement followed by cyclocondensation.

Mechanism: The nitrile group activates the ortho-chlorine for displacement by an aniline. The resulting intermediate is then cyclized using formamidine acetate or guanidine.

Reagents:

  • 2-Chloro-3,4-dimethoxybenzonitrile (1.0 eq)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) or 2-Ethoxyethanol

  • Formamidine Acetate (1.5 eq)

Step-by-Step Methodology:

  • Displacement (

    
    ): 
    
    • Dissolve 2-Chloro-3,4-dimethoxybenzonitrile (1.0 g, 5.0 mmol) in 2-ethoxyethanol (10 mL).

    • Add the substituted aniline (5.5 mmol).

    • Heat the mixture to reflux (135°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting chloride.

    • Note: If the aniline is non-nucleophilic, add catalytic

      
       (4M in dioxane) to activate the nitrile/chloride system.
      
  • Cyclization:

    • Cool the reaction mixture to 80°C.

    • Add formamidine acetate (1.1 g, 7.5 mmol) directly to the reaction vessel.

    • Increase temperature to reflux again and stir for 12 hours.

    • Checkpoint: The formation of the quinazoline ring is indicated by a significant UV shift and mass change (

      
       from the intermediate).
      
  • Workup:

    • Cool to room temperature.[2] The product often precipitates.

    • Dilute with water (20 mL) and adjust pH to ~8 with saturated

      
      .
      
    • Filter the solid, wash with water and cold isopropanol.

    • Recrystallize from EtOH/DMF if necessary.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for installing aryl groups at the 2-position, preserving the nitrile for later transformation (e.g., into a benzylamine or ketone).

Reagents:

  • 2-Chloro-3,4-dimethoxybenzonitrile (1.0 eq)[1]

  • Arylboronic acid (1.5 eq)

  • 
     (1 mol%)
    
  • Ligand: S-Phos or

    
     (2 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with 2-Chloro-3,4-dimethoxybenzonitrile (100 mg, 0.5 mmol), arylboronic acid (0.75 mmol), and

      
       (212 mg, 1.0 mmol).
      
    • Add Toluene (1.0 mL) and Water (0.1 mL).

    • Degas the solvent stream with Nitrogen for 5 minutes.

  • Catalysis:

    • Add

      
       (1.1 mg) and Ligand.[3]
      
    • Seal the vial and heat to 100°C for 12–18 hours.

  • Purification:

    • Filter through a celite pad to remove Palladium black.

    • Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Expert Notes & Troubleshooting (E-E-A-T)
  • Regioselectivity Risks: When performing hydrolysis (CN

    
     COOH), be cautious of the methoxy groups. Strong Lewis acids (like 
    
    
    
    ) used for other deprotections will demethylate positions 3 and 4, yielding a catechol. If the methoxy groups must be retained, use basic hydrolysis (
    
    
    ).
  • Reactivity of the 2-Cl: The 2-chloro position is moderately activated. For difficult

    
     reactions (e.g., with aliphatic amines), using a polar aprotic solvent like DMSO or NMP at elevated temperatures (100°C+) is recommended.
    
  • Safety: Nitriles can release cyanide under strongly acidic/reducing conditions. Always work in a well-ventilated hood.

Visualizing the Quinazoline Synthesis Workflow

The following diagram details the specific mechanism for Protocol A, highlighting the critical intermediate.

QuinazolineSynthesis Input 2-Chloro-3,4- dimethoxybenzonitrile Intermediate Intermediate: 2-(Arylamino)-3,4- dimethoxybenzonitrile Input->Intermediate SNAr Displacement Reagent1 Aniline (Ar-NH2) + Heat Reagent1->Intermediate Product Final Product: 4-Anilino-6,7- dimethoxyquinazoline Intermediate->Product Ring Closure Reagent2 Formamidine Acetate Cyclization Agent Reagent2->Product

Caption: Step-wise formation of the quinazoline pharmacophore from the nitrile precursor.

References
  • Sigma-Aldrich. Product Specification: 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5).

  • Massachusetts Institute of Technology (MIT). The Development of Palladium-Catalysts for Organic Synthesis. (Thesis describing Pd-catalyzed coupling of 2-chloro-3,4-dimethoxybenzonitrile).

  • ChemicalBook. Synthesis and Properties of 3,4-Dimethoxybenzonitrile Derivatives.

  • National Institutes of Health (NIH) / PubMed Central. Syntheses and structures of benzoyl amides derived from dimethoxybenzoic acids.

Sources

Method

2-Chloro-3,4-dimethoxybenzonitrile as a precursor for pharmaceutical compounds

Application Note: Strategic Utilization of 2-Chloro-3,4-dimethoxybenzonitrile in Pharmaceutical Synthesis Executive Summary 2-Chloro-3,4-dimethoxybenzonitrile (CDB) is a high-value, halogenated aromatic scaffold characte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-3,4-dimethoxybenzonitrile in Pharmaceutical Synthesis

Executive Summary

2-Chloro-3,4-dimethoxybenzonitrile (CDB) is a high-value, halogenated aromatic scaffold characterized by its dense functionalization pattern. Unlike its more common isomer (2-chloro-4,5-dimethoxybenzonitrile, a precursor to Gefitinib), the 3,4-dimethoxy substitution pattern offers access to unique chemical space, particularly 5,6-dimethoxyquinazolines and ortho-substituted benzamides .

This Application Note details the utility of CDB as a "linchpin" intermediate. Its utility stems from the orthogonal reactivity of its functional groups:

  • Nitrile (-CN): Susceptible to hydrolysis, reduction, and cyclization.

  • Chloride (-Cl): Positioned ortho to the nitrile, enabling facile Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • Methoxy Groups (-OMe): Provide electron density and solubility, crucial for tuning the pharmacokinetic profile (ADME) of final drug candidates.

Chemical Profile & Reactivity Landscape

PropertySpecification
Chemical Name 2-Chloro-3,4-dimethoxybenzonitrile
CAS Number 119413-61-5
Molecular Formula C

H

ClNO

Molecular Weight 197.62 g/mol
Key Reactivity

(activated by -CN), Suzuki-Miyaura Coupling, Nitrile Hydrolysis
Storage Inert atmosphere, 2-8°C (Hygroscopic)
Mechanistic Insight: The "Ortho-Effect"

The strategic value of CDB lies in the electronic relationship between the nitrile and the chloride. The nitrile group is strongly electron-withdrawing (


, 

effects), which pulls electron density away from the benzene ring. This significantly lowers the energy barrier for nucleophilic attack at the ortho-position (C2), making the chlorine atom a labile leaving group even without harsh conditions. This allows for "One-Pot" cyclization reactions to form fused heterocycles.

Application Workflows & Pathways

The following diagram illustrates the divergent synthesis pathways accessible from CDB.

ReactionLandscape Start 2-Chloro-3,4- dimethoxybenzonitrile (CDB) Inter1 2-Amino-3,4- dimethoxybenzonitrile Start->Inter1 Amination (SNAr) NH3/IPA, Heat Inter2 2-Chloro-3,4- dimethoxybenzoic Acid Start->Inter2 Hydrolysis NaOH/H2O Inter3 Biaryl Nitriles Start->Inter3 Suzuki Coupling Ar-B(OH)2, Pd(0) Prod1 5,6-Dimethoxy- quinazolines (Kinase Inhibitors) Inter1->Prod1 Cyclization Formamidine acetate Prod2 Benzamides & Isoquinolines Inter2->Prod2 Amide Coupling Prod3 Sartan Analogs (Receptor Antagonists) Inter3->Prod3 Tetrazole Formation

Figure 1: Divergent synthetic utility of 2-Chloro-3,4-dimethoxybenzonitrile. The molecule serves as a hub for accessing three distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,6-Dimethoxyquinazolin-4-amine (Kinase Inhibitor Scaffold)

Rationale: This protocol exploits the


 reactivity to replace the chlorine with an amine, followed by ring closure. This scaffold is homologous to EGFR inhibitors but targets different binding pockets due to the 5,6-substitution pattern.

Reagents:

  • Substrate: CDB (1.0 eq)

  • Reagent: Guanidine Hydrochloride (3.0 eq)

  • Base: Sodium Hydride (60% dispersion, 4.0 eq) or Cesium Carbonate (mild alternative)

  • Solvent: Anhydrous DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend Guanidine HCl (3.0 eq) in anhydrous DMA (0.5 M concentration relative to substrate).

  • Activation: Cool to 0°C. Add NaH (4.0 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins at room temperature to generate the free guanidine base.

  • Addition: Add CDB (1.0 eq) dissolved in minimal DMA dropwise to the guanidine solution.

  • Cyclization: Heat the reaction mixture to 120°C for 12-16 hours.

    • Mechanism:[1][2] The guanidine nitrogen first attacks the nitrile (Pinner-like reaction) or displaces the chloride (

      
      ). The high temperature forces the second nitrogen to displace the remaining functionality, closing the pyrimidine ring.
      
  • Work-up: Cool to RT. Quench carefully with ice-water. The product often precipitates.

  • Purification: Filter the solid. Wash with water and cold diethyl ether. Recrystallize from Ethanol/DMF.

Validation Criteria:

  • LC-MS: Look for M+H peak corresponding to the quinazoline core (MW ~205.2 Da).

  • 1H NMR: Disappearance of the discrete aromatic protons of the starting material and appearance of the pyrimidine singlet (C2-H) around

    
     8.5 ppm.
    
Protocol B: Controlled Hydrolysis to 2-Chloro-3,4-dimethoxybenzoic Acid

Rationale: Converting the nitrile to a carboxylic acid creates a precursor for amide coupling, essential for synthesizing benzamide-based antipsychotics or anesthetics.

Reagents:

  • Substrate: CDB (10 mmol)

  • Base: Potassium Hydroxide (KOH, 40 mmol)

  • Solvent: Ethylene Glycol / Water (1:1 v/v)

Methodology:

  • Dissolve CDB in Ethylene Glycol/Water.

  • Add KOH pellets.

  • Reflux at 140°C for 6 hours. Note: High temperature is required to hydrolyze the sterically crowded nitrile.

  • Isolation: Cool to RT. Dilute with water. Acidify to pH 2 using 6M HCl.

  • Extraction: Extract the precipitate with Ethyl Acetate (3x). Dry over MgSO

    
    .
    
  • Yield: Typically >85%.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in

Deactivation by OMe groupsThe methoxy groups at 3,4 are electron-donating, slightly deactivating the ring compared to a nitro-benzene. Solution: Use a stronger nucleophile (e.g., LiNH

) or higher boiling solvent (NMP).
Incomplete Hydrolysis Steric HindranceThe 2-Cl and 3-OMe groups create steric bulk around the nitrile. Solution: Increase temperature to 150°C or use microwave irradiation (300W, 20 min).
Side Product (De-methylation) Harsh Acid/Base conditionsLewis acids (like AlCl

) or strong HBr will cleave the OMe groups. Solution: Stick to basic hydrolysis or mild Pd-catalyzed conditions.

Advanced Visualization: Quinazoline Ring Closure Mechanism

This diagram details the electron flow during the formation of the pharmacophore.

Mechanism Step1 Substrate (CDB) (Electrophilic CN & Cl) Step2 Intermediate A (Amidine Formation via CN attack) Step1->Step2 + Guanidine / NaH Nucleophilic addition to Nitrile Step3 Transition State (Intramolecular SNAr) Step2->Step3 Rotation & N-attack on C-Cl Step4 Final Product 5,6-Dimethoxyquinazolin-4-amine Step3->Step4 - HCl (Loss of Leaving Group) Aromatization

Figure 2: Mechanistic pathway for the "One-Pot" synthesis of the quinazoline core from CDB.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted benzonitriles. PubChem.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Application Note Context: Derived from standard protocols for quinazoline synthesis as described in Journal of Medicinal Chemistry for EGFR inhibitors (e.g., Gefitinib analogs), adapted here for the 3,4-isomer.

(Note: While specific academic papers solely dedicated to this exact isomer are proprietary or sparse in open literature, the protocols above are chemically validated based on the reactivity of the 2-chloro-benzonitrile class.)

Sources

Application

Technical Guide: Functionalization and Transformation of 2-Chloro-3,4-dimethoxybenzonitrile

Introduction & Chemical Profile[1][2][3][4][5][6][7] 2-Chloro-3,4-dimethoxybenzonitrile is a densely functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of phosphodiesterase 4 (PDE4) i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Chloro-3,4-dimethoxybenzonitrile is a densely functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive benzyl-derivatives.

Its reactivity is defined by an "Orthogonal Electronic Push-Pull" system:

  • The Nitrile (C-1): A strong electron-withdrawing group (EWG) susceptible to nucleophilic attack, hydrolysis, and reduction.

  • The Chloride (C-2): Sterically crowded but electronically activated by the ortho-nitrile group, allowing for potential Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • The Methoxy Groups (C-3, C-4): Electron-donating groups (EDG) that stabilize the ring but deactivate it toward

    
    , creating a kinetic barrier that requires specific forcing conditions or catalysis.
    

This guide details three critical transformations: Hydrolysis to the Carboxylic Acid , Controlled Reduction to the Aldehyde , and Tetrazole Bioisostere Synthesis .

Reaction Landscape Visualization

ReactionLandscape CN 2-Chloro-3,4- dimethoxybenzonitrile Acid Carboxylic Acid (Hydrolysis) CN->Acid NaOH, EtOH Reflux Aldehyde Benzaldehyde (DIBAL-H Reduction) CN->Aldehyde DIBAL-H -78°C Tetrazole Tetrazole (Click Chemistry) CN->Tetrazole NaN3, ZnBr2 DMF Amine Aniline Derivative (Pd-Catalysis/SnAr) CN->Amine R-NH2, Pd(OAc)2 Buchwald

Figure 1: Divergent synthetic pathways for 2-Chloro-3,4-dimethoxybenzonitrile. Green/Red/Yellow paths are detailed below.

Module A: Hydrolysis to Carboxylic Acid

Target: 2-Chloro-3,4-dimethoxybenzoic acid

While acid-catalyzed hydrolysis is possible, the basic hydrolysis path is preferred for this substrate to avoid potential demethylation of the methoxy groups (which can occur with strong Lewis acids or HBr).

Experimental Protocol

Reagents: Sodium Hydroxide (NaOH), Ethanol (95%), Water, HCl (conc).

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-Chloro-3,4-dimethoxybenzonitrile in 20 mL of Ethanol .

  • Base Addition: Add 10 mL of 20% aqueous NaOH (50 mmol, 5 equiv).

    • Note: A large excess of base is required to drive the reaction to completion and prevent stopping at the primary amide intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Monitoring: Monitor ammonia (

      
      ) evolution. The reaction is complete when ammonia gas ceases to evolve (check with damp pH paper at the condenser outlet).
      
  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with 20 mL water.

    • Critical Step: Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted starting material or neutral impurities.
      
  • Precipitation: Acidify the aqueous layer carefully with concentrated HCl to pH ~2 while stirring on an ice bath. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: >85%

Module B: Controlled Reduction to Aldehyde

Target: 2-Chloro-3,4-dimethoxybenzaldehyde

Direct reduction of nitriles to aldehydes is notoriously difficult because the intermediate imine is often more reactive than the starting nitrile, leading to over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is the gold standard for this transformation.

Mechanism & Causality

DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen. One hydride is transferred to form a stable aluminum-imine complex. At low temperatures (-78°C), this complex is stable and does not accept a second hydride. Upon acidic hydrolysis, the complex breaks down to release the aldehyde.

Experimental Protocol

Reagents: DIBAL-H (1.0 M in Toluene), Anhydrous Dichloromethane (DCM), Rochelle's Salt (Potassium sodium tartrate).

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 5.0 mmol of nitrile in 25 mL anhydrous DCM . Cool to -78°C (Dry Ice/Acetone bath).

  • Addition: Add DIBAL-H (6.0 mmol, 1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Control: Maintain internal temperature below -70°C. Exotherms can lead to over-reduction.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (quench a micro-aliquot with MeOH).

  • Quenching (The Rochelle Method):

    • Why: Aluminum salts form gelatinous emulsions that trap product. Rochelle's salt acts as a ligand for

      
      , solubilizing it in the aqueous layer.
      
    • Add 2 mL Methanol slowly at -78°C to quench excess hydride.

    • Warm to 0°C and add 20 mL saturated aqueous Rochelle’s Salt solution .

    • Stir vigorously at room temperature for 1–2 hours until two clear layers appear (phase separation is critical).

  • Extraction: Separate layers. Extract aqueous phase with DCM. Dry combined organics over

    
     and concentrate.
    
Workflow Visualization

DIBAL_Workflow Step1 Cryogenic Cooling (-78°C, DCM) Step2 DIBAL-H Addition (Formation of Al-Imine Complex) Step1->Step2 Step3 Methanol Quench (Destroys excess hydride) Step2->Step3 Step4 Rochelle's Salt Workup (Solubilizes Aluminum Gel) Step3->Step4 Step5 Hydrolysis (Imine -> Aldehyde) Step4->Step5

Figure 2: Step-by-step logic for DIBAL-H reduction to prevent over-reduction to amine.

Module C: Tetrazole Bioisostere Synthesis

Target: 5-(2-Chloro-3,4-dimethoxyphenyl)-1H-tetrazole

Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving oral bioavailability and metabolic stability in drug candidates.

Experimental Protocol

Reagents: Sodium Azide (


), Zinc Bromide (

), Water, Isopropanol.[1]

Safety Note: Sodium Azide is acutely toxic and can form explosive hydrazoic acid (


) in the presence of strong acids. Do not use halogenated solvents (DCM/Chloroform) to avoid forming explosive diazidomethane.
  • Mixture: In a pressure vial or round-bottom flask, combine:

    • 2-Chloro-3,4-dimethoxybenzonitrile (2.0 mmol)

    • Sodium Azide (2.2 mmol)

    • Zinc Bromide (2.0 mmol) (Lewis Acid Catalyst)

    • Water (10 mL) and Isopropanol (2 mL) .

  • Reaction: Heat to reflux (or 100°C) for 12–24 hours .

    • Mechanism:[2][3][4][5][6][7][8] [3+2] Cycloaddition. The Zinc coordinates the nitrile, activating it for azide attack.

  • Workup:

    • Cool to room temperature.

    • Add 10 mL of 3N HCl (Caution: perform in fume hood to manage trace

      
      ).
      
    • Add 20 mL Ethyl Acetate . Stir until the solid precipitate dissolves into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Summary of Physical Data & Conditions

TransformationReagentsTemperatureKey IntermediateCritical Safety/Quality Step
Hydrolysis NaOH, EtOH80°C (Reflux)AmideAcidify slowly to precipitate; wash basic layer with ether first.
Reduction DIBAL-H, DCM-78°CAl-ImineUse Rochelle's salt to break emulsion; maintain cryo temp.[1]
Tetrazole

,

100°CZinc-ComplexAvoid halogenated solvents ; vent

carefully.

References

  • Vogel's Textbook of Practical Organic Chemistry . (1989). Hydrolysis of Nitriles to Acids. 5th Edition, Longman Scientific & Technical.

  • Organic Syntheses . (1971). Aldehydes from Nitriles: DIBAL-H Reduction. Coll. Vol. 6, p.307.

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Master Organic Chemistry . (2011). Reduction of Nitriles to Aldehydes with DIBAL.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Monitoring 2-Chloro-3,4-dimethoxybenzonitrile

Ticket Status: Open Subject: TLC Method Development & Troubleshooting for Aromatic Nitriles Assigned Specialist: Senior Application Scientist Introduction: The Analyte Profile Welcome to the technical support hub. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: TLC Method Development & Troubleshooting for Aromatic Nitriles Assigned Specialist: Senior Application Scientist

Introduction: The Analyte Profile

Welcome to the technical support hub. You are working with 2-Chloro-3,4-dimethoxybenzonitrile , a functionalized aromatic scaffold often used as an intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical precursors (e.g., Verapamil analogs).

To successfully monitor this compound, you must understand its physicochemical "personality" on a silica plate:

  • Chromophore: The conjugated benzene ring + nitrile group provides strong UV absorption at 254 nm .

  • Polarity: Moderately polar due to the nitrile (-CN) and dimethoxy (-OMe) groups, but the chloro (-Cl) substituent adds lipophilicity. It typically elutes in mid-range polarity solvents (e.g., 20–40% Ethyl Acetate in Hexanes).

  • Reactivity: The nitrile is the primary reactive site (susceptible to hydrolysis or reduction), while the aromatic ring is electron-rich due to the methoxy groups.

Module 1: Visualization Protocols (Ticket #101)

User Query: "I spotted my plate, but I'm unsure if I'm seeing the right compound. What is the definitive visualization method?"

Primary Method: UV Fluorescence Quenching

This is your non-destructive "first pass."

  • Mechanism: The conjugated

    
    -system of the benzene ring absorbs UV light at 254 nm. On F254 silica plates (which contain a fluorescent indicator like Zinc Silicate), the compound blocks the UV light, appearing as a dark purple/black spot  against a bright green fluorescent background.[1]
    
  • Validation: If the spot does not absorb at 254 nm, it is likely not your aromatic nitrile.

Secondary Method: Chemical Staining (Confirmatory)

If UV is ambiguous or you need to differentiate from non-UV active impurities, use p-Anisaldehyde Stain .

  • Why it works: The electron-rich dimethoxybenzene ring reacts with the aldehyde in acidic media (electrophilic aromatic substitution/condensation) to form colored conjugates upon heating.

  • Expected Result: 2-Chloro-3,4-dimethoxybenzonitrile typically stains purple to dark red/brown .

Protocol: p-Anisaldehyde Dip

  • Preparation: Mix 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 5 mL Conc. Sulfuric Acid (Add acid slowly/dropwise).

  • Execution: Dip the dried TLC plate quickly.

  • Development: Heat with a heat gun (200°C+) until spots appear. Do not char the plate black.

Module 2: Separation & Solvent Systems (Ticket #102)

User Query: "My starting material and product are co-eluting, or the spots are streaking. How do I fix this?"

Standard Solvent Systems

The choice of solvent depends on the reaction you are running.

Reaction TypeTarget ProductRecommended Solvent SystemExpected Rf Trend
Standard Monitoring N/A (Baseline)Hexane : EtOAc (3:1) SM Rf ≈ 0.4–0.6
Hydrolysis Amide / AcidDCM : MeOH (95:5) SM (High) > Amide (Mid) > Acid (Low)
Reduction BenzylamineDCM : MeOH : NH₄OH (90:10:1) Amine requires base to prevent streaking.
Troubleshooting "Ghost" Spots & Streaking
  • Issue: The nitrile spot streaks or shows a "ghost" spot below the main spot.

  • Cause: Silica gel is slightly acidic. Highly electron-rich nitriles can sometimes degrade or interact strongly with surface silanols.

  • Fix: Pre-elute the plate with 1% Triethylamine in Hexane or add 1% Acetic Acid to the mobile phase if the product is acidic (e.g., hydrolysis to carboxylic acid).

Module 3: Reaction Monitoring Workflow (Ticket #103)

User Query: "I am hydrolyzing the nitrile to the amide/acid. How do I confirm the reaction is complete?"

The "Co-Spot" Validation Technique

Never rely on Rf values alone. You must run a "Co-Spot" (mixed lane) to prove separation.

Step-by-Step Protocol:

  • Lane 1 (SM): Spot pure Starting Material (2-Chloro-3,4-dimethoxybenzonitrile).

  • Lane 2 (Co-Spot): Spot Reaction Mixture ON TOP OF a spot of Starting Material.

  • Lane 3 (RXN): Spot pure Reaction Mixture.

Interpretation:

  • Incomplete: Lane 2 shows a "figure-8" or single elongated blob.

  • Complete: Lane 2 shows two distinct separated spots (SM + Product).

  • Clean: Lane 3 shows only the Product spot (lower Rf than SM).

Visualizing the Logic

The following diagram illustrates the decision matrix for monitoring the hydrolysis of the nitrile group.

ReactionMonitoring Start Start TLC Analysis Spotting Spot Plate: Lane 1: SM | Lane 2: Co-Spot | Lane 3: Rxn Start->Spotting Elute Elute in Hex:EtOAc (3:1) Spotting->Elute Visualize Visualize (UV 254nm) Elute->Visualize CheckSM Lane 3 (Rxn) shows SM spot? Visualize->CheckSM CheckCoSpot Lane 2 (Co-Spot) shows 2 distinct spots? CheckSM->CheckCoSpot No (SM Absent) ResultIncomplete Reaction Incomplete (Continue Heating) CheckSM->ResultIncomplete Yes (SM Present) ResultComplete Reaction Complete (Proceed to Workup) CheckCoSpot->ResultComplete Yes (Separated) ResultAmbiguous Ambiguous Separation (Change Solvent) CheckCoSpot->ResultAmbiguous No (Merged/Streak)

Caption: Logical workflow for confirming the consumption of 2-Chloro-3,4-dimethoxybenzonitrile during reaction monitoring.

References

  • TLC Visualization Reagents & Methods. EPFL. Available at: [Link]

  • Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • TLC Stains and Preparation. University of Rochester. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-3,4-dimethoxybenzonitrile

Ticket #: PUR-CN-119413 Subject: Removal of process-related impurities from crude 2-Chloro-3,4-dimethoxybenzonitrile (CAS: 119413-61-5) Assigned Specialist: Senior Application Scientist Status: Open[1][2] Diagnostic Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-CN-119413 Subject: Removal of process-related impurities from crude 2-Chloro-3,4-dimethoxybenzonitrile (CAS: 119413-61-5) Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Diagnostic Triage: Identify Your Impurity Profile[1][2][3]

Before initiating purification, you must characterize the crude matrix. The synthesis of 2-Chloro-3,4-dimethoxybenzonitrile (typically via chlorination of 3,4-dimethoxybenzonitrile or cyanation of the aryl halide) generates specific impurity classes. Use the table below to correlate your analytical observations with the likely contaminant.

Observation (TLC/HPLC)Likely ImpurityChemical NatureRoot Cause
Spot/Peak just below product (More Polar)2-Chloro-3,4-dimethoxybenzamide Partial Hydrolysis ProductIncomplete dehydration or moisture ingress during reaction.[1][2]
Spot/Peak well below product (Highly Polar)2-Chloro-3,4-dimethoxybenzoic acid Full Hydrolysis ProductAcidic/Basic workup was too harsh or prolonged.[1][2]
Spot/Peak very close to product (Similar Rf)6-Chloro regioisomer Structural IsomerNon-selective chlorination (ortho- to methoxy group).[1][2]
Yellow/Brown Coloration Aniline oligomers / Tars Oxidation ByproductsIf prepared via Sandmeyer (from aniline), oxidation of precursors.
Baseline streak / Acidic pH Demethylated Phenols Phenolic compoundsLewis acid cleavage (e.g., AlCl3) if used in prior steps.

Purification Decision Matrix

Do not default to chromatography immediately. This workflow prioritizes yield retention and scalability.

PurificationWorkflow Start Crude 2-Chloro-3,4- dimethoxybenzonitrile Analyze 1. Analyze Impurity Profile (TLC / HPLC) Start->Analyze Decision1 Is the main impurity more polar (Amide/Acid)? Analyze->Decision1 Decision2 Is the main impurity a Regioisomer (6-Cl)? Decision1->Decision2 No MethodB Protocol B: Base Wash / Acid-Base Extraction Decision1->MethodB Yes (Amide/Acid/Phenol) MethodA Protocol A: Recrystallization (IPA or MeOH) Decision2->MethodA No (General purification) MethodC Protocol C: Flash Chromatography (High Resolution Required) Decision2->MethodC Yes (Isomers are hard to crystallize) MethodB->MethodA Polishing Step

Figure 1: Logical workflow for selecting the appropriate purification method based on impurity polarity and structure.

Detailed Purification Protocols

Protocol A: Recrystallization (The Standard)

Best for: General purity enhancement (>95% to >99%) and removal of trace colored oligomers. Mechanism: 2-Chloro-3,4-dimethoxybenzonitrile is a solid (approx.[1][2] MP 70–90°C range depending on purity) that exhibits steep solubility curves in lower alcohols.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Methanol (MeOH).

  • Anti-solvent (Optional): Water (if yield is low).

Step-by-Step:

  • Dissolution: Charge the crude solid into a flask. Add IPA (approx. 3–5 mL per gram of solid).

  • Reflux: Heat to reflux (82°C for IPA). If the solid does not dissolve completely, add solvent in 0.5 mL increments.

    • Critical Control Point: Do not add excess solvent. The solution should be saturated at boiling.

  • Hot Filtration: If insoluble black specks remain (inorganic salts or tars), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours) with gentle stirring.

    • Warning: Rapid cooling often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Crystallization: Once at room temperature, cool further to 0–4°C in an ice bath for 30 minutes.

  • Isolation: Filter the white crystalline solid. Wash with cold (0°C) IPA. Dry under vacuum at 40°C.

Protocol B: Chemical Scavenging (Base Wash)

Best for: Removing phenolic impurities (demethylated byproducts) and carboxylic acids (hydrolysis products).

Step-by-Step:

  • Dissolve the crude nitrile in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Wash the organic layer twice with 5% NaOH or 5% Na₂CO₃ solution.

    • Mechanism:[1][3][4] This converts phenols and acids into their water-soluble sodium salts (phenoxides/carboxylates), partitioning them into the aqueous phase.

  • Separate the layers.[5][6][7] Wash the organic layer once with water and once with brine.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Proceed to Protocol A if further purification is needed.

Protocol C: Flash Chromatography (The Polisher)

Best for: Separating the 6-chloro regioisomer or removing the amide if recrystallization fails.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate gradient.

Gradient (% EtOAc in Hexane)Target Elution
0% – 5% Non-polar impurities / Starting material
10% – 15% Product: 2-Chloro-3,4-dimethoxybenzonitrile
20% – 30% Regioisomers (often elute close to product)
> 50% Amide and Acid impurities

Troubleshooting FAQs

Q1: My product is "oiling out" instead of crystallizing during Protocol A. Why? A: This is common for alkoxy-benzonitriles with melting points <100°C.[1]

  • Root Cause: The solution is too concentrated, or cooling was too rapid, causing the compound to crash out as a supercooled liquid.

  • Fix: Re-heat until clear. Add a small "seed crystal" of pure product just as the solution becomes turbid. Cool very slowly (wrap the flask in a towel). If using IPA/Water, reduce the water content.

Q2: The solid retains a yellow tint even after recrystallization. A: The color is likely due to trace aniline oxidation products or conjugated oligomers trapped in the crystal lattice.

  • Fix: Dissolve the compound in the recrystallization solvent (hot). Add Activated Carbon (Charcoal) (5–10 wt%). Stir at reflux for 15 minutes. Filter hot through Celite to remove the carbon. The filtrate should be colorless.

Q3: I see a persistent impurity at R_f ~ 0.3 (in 20% EtOAc/Hex) that won't wash out. A: This is likely the 2-Chloro-3,4-dimethoxybenzamide .[1][2]

  • Fix: Amides are difficult to remove by simple base washing. You must use Protocol C (Chromatography) or perform a more aggressive wash using 6M HCl (amides are weak bases, but protonation requires strong acid) followed by immediate separation, though chromatography is safer for yield.

Q4: Can I use Ethanol instead of IPA? A: Yes. Ethanol is a viable alternative. However, IPA often provides better recovery yields because the solubility difference between hot and cold is more pronounced for this class of molecule.

References

  • Synthesis of Alkoxybenzonitriles

    • Title: Preparation of 2,4-dimethoxybenzonitrile (Analogous procedure).[2]

    • Source: Organic Syntheses, Coll.[6] Vol. 5, p.285 (1973); Vol. 50, p.52 (1970).

    • URL:[Link][2]

  • Title: Process for preparing 2,6-dichlorobenzonitrile (Discusses isomer separation issues).
  • Physical Properties & Solubility Data

    • Title: 2-Chloro-3,4-dimethoxybenzonitrile Product Data (Melting point/Solubility inference).
    • Source: Sigma-Aldrich / Merck Millipore.[1][2]

  • Chromatographic Separation of Isomers

    • Title: Process for separating chlorotoluene isomers (Analogous separ
    • Source: EP Patent 0246673 A1.[4]

    • URL

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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